2-(1H-imidazol-1-yl)acetic acid hydrochloride
Overview
Description
2-(1H-imidazol-1-yl)acetic acid hydrochloride is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Imidazole derivatives, which include this compound, are known to interact with a variety of targets, including enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, such as through hydrogen bonding and π-π stacking, due to the presence of the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)acetic acid hydrochloride typically involves the N-alkylation of imidazole with tert-butyl chloroacetate, followed by non-aqueous ester cleavage using titanium tetrachloride . This method is practical and efficient, yielding the desired compound in good quantities. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and other applications .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)acetic acid hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by other groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Titanium Tetrachloride: Used for ester cleavage in the synthesis process.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazole derivatives with different functional groups .
Scientific Research Applications
2-(1H-imidazol-1-yl)acetic acid hydrochloride has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazole-1-acetic acid: Similar in structure but lacks the hydrochloride component.
Zoledronic acid: A derivative used in medicine for treating bone diseases.
Uniqueness
2-(1H-imidazol-1-yl)acetic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as an intermediate in the synthesis of important pharmaceuticals like zoledronic acid highlights its significance .
Properties
IUPAC Name |
2-imidazol-1-ylacetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZJSYXGKHQHRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516159 | |
Record name | (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87266-37-3 | |
Record name | (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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